

VU714 Oxalate: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	VU714 oxalate	
Cat. No.:	B1684063	Get Quote

For researchers, scientists, and drug development professionals, this document provides comprehensive information on **VU714 oxalate**, a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This guide includes supplier and purchasing details, in-depth application notes, and detailed experimental protocols.

VU714 oxalate is a valuable pharmacological tool for investigating the physiological roles of the Kir7.1 channel.[1][2] This channel is a key regulator in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[2]

Supplier and Purchasing Information

VU714 oxalate is available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from various vendors. Please note that pricing and availability are subject to change and researchers should inquire directly with the suppliers for the most current information.



Supplier	Catalog Number	Purity	Available Quantitie s	CAS Number	Molecular Formula	Molecular Weight
MedKoo Bioscience s	561418	Not specified	Custom synthesis (minimum 1 gram)	474625- 52-0	C24H25Cl N2O5	456.92
Probechem Biochemic als	PC-60574	Not specified	25 mg, inquire for other quantities	474625- 52-0	C24H25Cl N2O5	456.92
TargetMol	T29144	>98%	25 mg, 100 mg	474625- 52-0	C24H25Cl N2O5	456.92
Amsbio	AMS.T291 44-25-MG	Not specified	25 mg	474625- 52-0	C24H25Cl N2O5	456.92

Biological Activity and Selectivity

VU714 oxalate is a potent inhibitor of the Kir7.1 potassium channel, with a reported IC50 of 5.6 μ M in thallium flux assays.[1] Its selectivity has been profiled against a panel of other Kir channels, demonstrating a preference for Kir7.1.

Kir Channel Subtype	IC50 (μM)
Kir7.1	5.6
Kir4.1	13
Kir1.1	16
Kir6.2/SUR1	30
Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2	>30

Data sourced from Probechem Biochemicals product information.[1]



Application Notes

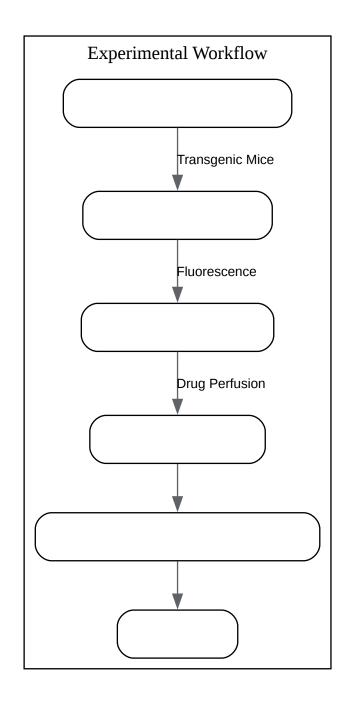
VU714 oxalate's inhibitory action on Kir7.1 channels makes it a critical tool for elucidating the channel's role in various physiological contexts.

Neuroscience: Investigating the Melanocortin Signaling Pathway

The Kir7.1 channel is a key regulator of melanocortin signaling in the brain, which plays a crucial role in energy homeostasis.[2] Pro-opiomelanocortin (POMC) neurons in the hypothalamus are central to this pathway. Inhibition of Kir7.1 by **VU714 oxalate** can be used to study its impact on the excitability of POMC neurons and the downstream effects on appetite and metabolism.

Below is a conceptual workflow for investigating the effect of **VU714 oxalate** on the melanocortin signaling pathway.





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Workflow for studying **VU714 oxalate** effects on POMC neurons.

Reproductive Biology: Uterine Contractility Studies

Kir7.1 channels are involved in regulating uterine muscle contractility.[2] **VU714 oxalate** can be employed in ex vivo studies using uterine tissue strips to investigate how inhibition of Kir7.1



affects the frequency and amplitude of uterine contractions. This has implications for understanding and potentially developing therapeutics for conditions related to uterine activity.

The following diagram illustrates the signaling pathway involving Kir7.1 in uterine myocytes.



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Role of Kir7.1 in uterine muscle contraction.

Experimental Protocols Thallium Flux Assay for Kir7.1 Inhibition

This protocol is adapted from established methods for measuring the activity of potassium channels using a thallium-based fluorescent indicator.

Materials:

- HEK293 cells stably expressing Kir7.1
- Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Stimulus Buffer (Assay Buffer containing thallium sulfate)
- VU714 oxalate stock solution (in DMSO)
- 384-well black, clear-bottom microplates
- Fluorescent plate reader with kinetic read capabilities

Procedure:



- Cell Plating: Seed HEK293-Kir7.1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading: On the day of the assay, remove the culture medium and add the thalliumsensitive dye loading solution to each well. Incubate at room temperature for 60-90 minutes, protected from light.
- Compound Addition: After incubation, wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of VU714 oxalate (and vehicle control) to the wells.
- Thallium Flux Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence for a short period. Then, add the Thallium Stimulus Buffer and continue recording the fluorescence intensity over time.
- Data Analysis: The rate of increase in fluorescence is proportional to the thallium influx through open Kir7.1 channels. Calculate the percentage of inhibition by **VU714 oxalate** at each concentration to determine the IC50 value.

Ex Vivo Uterine Smooth Muscle Contractility Assay

This protocol outlines the measurement of isometric contractions of uterine smooth muscle strips.[3][4]

Materials:

- Uterine tissue samples
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
- Organ bath system with isometric force transducers
- · Data acquisition system
- VU714 oxalate stock solution

Procedure:



- Tissue Preparation: Dissect uterine tissue into longitudinal or circular smooth muscle strips (e.g., 2x10 mm) in cold Krebs-Henseleit solution.
- Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2. Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
- Recording Spontaneous Contractions: Once stable spontaneous contractions are observed, record a baseline period of activity.
- Compound Application: Add VU714 oxalate to the organ bath in a cumulative concentrationresponse manner. Allow the tissue to stabilize at each concentration before adding the next.
- Data Analysis: Analyze the frequency and amplitude of the uterine contractions before and after the application of VU714 oxalate. Construct dose-response curves to determine the inhibitory effect of the compound.

Patch-Clamp Electrophysiology on POMC Neurons

This protocol provides a framework for recording Kir7.1 currents from POMC neurons in hypothalamic brain slices and testing the effect of **VU714 oxalate**. This is an advanced technique requiring specialized equipment and expertise.

Materials:

- Transgenic mice expressing a fluorescent reporter in POMC neurons (e.g., POMC-EGFP)
- Artificial cerebrospinal fluid (aCSF)
- Internal solution for patch pipettes (K-gluconate based)
- Vibratome for slicing brain tissue
- Patch-clamp rig with microscope, micromanipulators, and amplifier
- VU714 oxalate stock solution

Procedure:



- Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 μm thick) from the transgenic mice using a vibratome in ice-cold, oxygenated aCSF.
- Neuron Identification: Identify POMC neurons in the arcuate nucleus of the hypothalamus using fluorescence microscopy.
- Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from the identified POMC neurons.
- Current Recording: In voltage-clamp mode, hold the neuron at a potential that allows for the measurement of inwardly rectifying potassium currents.
- Drug Application: Perfuse the slice with aCSF containing VU714 oxalate at various concentrations.
- Data Analysis: Measure the change in the amplitude of the Kir current in the presence of
 VU714 oxalate to determine its inhibitory effect.

This comprehensive guide provides the necessary information for researchers to source, purchase, and effectively utilize **VU714 oxalate** in their studies of Kir7.1 channel function in diverse physiological systems.

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